molecular formula C16H18N2O5S B2806898 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide CAS No. 946213-92-9

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide

Katalognummer: B2806898
CAS-Nummer: 946213-92-9
Molekulargewicht: 350.39
InChI-Schlüssel: LOCAMOYVDCYXBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) moiety linked via an ether oxygen to a propane sulfonamide chain, which is further substituted with a pyridin-4-ylmethyl group.

Eigenschaften

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c19-24(20,18-11-13-4-6-17-7-5-13)9-1-8-21-14-2-3-15-16(10-14)23-12-22-15/h2-7,10,18H,1,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCAMOYVDCYXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a benzo[d][1,3]dioxole moiety and a pyridine ring, which are known to contribute to its biological properties. The sulfonamide group enhances its pharmacological profile by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It exhibits potential as an enzyme inhibitor , particularly targeting pathways involved in inflammation and cancer progression. The binding affinity to these molecular targets can modulate their activity, leading to altered biochemical pathways relevant to various diseases.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have reported that related compounds show IC50 values lower than standard drugs like doxorubicin in various cancer cell lines (e.g., HepG2, HCT116) . The mechanisms underlying these effects include:

  • EGFR Inhibition : Compounds similar to 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
  • Apoptosis Induction : Studies involving annexin V-FITC assays demonstrate that these compounds can trigger apoptosis in cancer cells by modulating mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity could be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Comparative Analysis with Related Compounds

To understand the unique biological activities of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
Compound ABenzo[d][1,3]dioxole + PyridineModerate anticancer activity
Compound BBenzo[d][1,3]dioxole + SulfonamideStrong EGFR inhibition
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamideBenzo[d][1,3]dioxole + Pyridine + SulfonamidePotent anticancer and anti-inflammatory effects

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A study on bis-benzo[d][1,3]dioxol-5-yl derivatives demonstrated significant antitumor activity with IC50 values lower than 5 µM against multiple cancer cell lines .
  • Case Study 2 : Research focusing on pyridine-containing sulfonamides showed promising results in reducing inflammation markers in animal models of arthritis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to benzodioxole-containing derivatives reported in the evidence, focusing on structural motifs, synthesis strategies, and physicochemical properties.

Structural Motifs and Functional Groups
Compound Class Core Structure Key Functional Groups Notable Substituents Reference
Target Sulfonamide Propane sulfonamide Benzodioxole-oxy, pyridinylmethyl Sulfonamide linker, pyridine ring -
Benzimidazole derivatives Benzimidazole Benzodioxole-oxy, fluoro Bromo, nitro, or substituted phenyl
Piperazine derivatives Piperazine Benzodioxole-oxy, arylpiperazine Tolyl, chlorophenyl, or methoxyphenyl
Piperidine carbamates Piperidine Benzodioxole-oxy, fluorophenyl Methylcarbamoyl or benzylcarbamoyl
Thiazole amides Thiazole Benzodioxole, cyclopropane carboxamide Methoxyphenyl, pyrrolidinyl

Key Observations :

  • The target’s sulfonamide linker distinguishes it from amide- or carbamate-linked analogs (e.g., piperazine derivatives in ).
  • Pyridinylmethyl substitution is unique compared to phenyl or thiazole substituents in other compounds.
  • Benzodioxole-oxy groups are common across all analogs, suggesting shared synthetic strategies for ether formation.

Key Observations :

  • Benzimidazoles require high-temperature condensation , whereas sulfonamide synthesis likely proceeds under milder conditions.
  • Amide couplings (e.g., HATU-mediated) are prevalent for carboxamides , but sulfonamides may involve sulfonyl chlorides.
Physicochemical Properties
Compound Type Melting Point (°C) Solubility Indicators Reference
Target Sulfonamide Predicted: High Moderate lipophilicity (LogP ~2-3) -
Piperazine HCl salts 170–203 High polarity due to HCl salt
Benzimidazoles Not reported Likely low solubility
Thiazole amides Not reported HPLC purity >95%

Key Observations :

  • Piperazine derivatives with HCl salts exhibit higher melting points (e.g., 181–203°C) due to ionic character .
  • The target’s sulfonamide group may enhance crystallinity compared to amides.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.